molecular formula C18H16FN3O3 B2878204 N-(2-fluorobenzyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251688-26-2

N-(2-fluorobenzyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2878204
CAS RN: 1251688-26-2
M. Wt: 341.342
InChI Key: KTQDGTIHSQFJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorobenzyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiviral Activity

The compound’s structure suggests potential efficacy in antiviral applications. Indole derivatives, which share a similar molecular framework, have been reported to exhibit significant antiviral properties . This suggests that our compound of interest could be synthesized and tested against various RNA and DNA viruses, potentially contributing to treatments for diseases like influenza or even emerging viral threats.

Antidiabetic Applications

Indole derivatives have been associated with antidiabetic effects, suggesting that this compound might influence glucose metabolism or insulin sensitivity . Research in this area could contribute to new treatments for diabetes mellitus, especially Type 2 diabetes.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-14-8-6-12(7-9-14)18-22-21-17(25-18)10-16(23)20-11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQDGTIHSQFJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.